Cas no 40161-55-5 (1-bromo-4-fluoro-2-(trifluoromethyl)benzene)

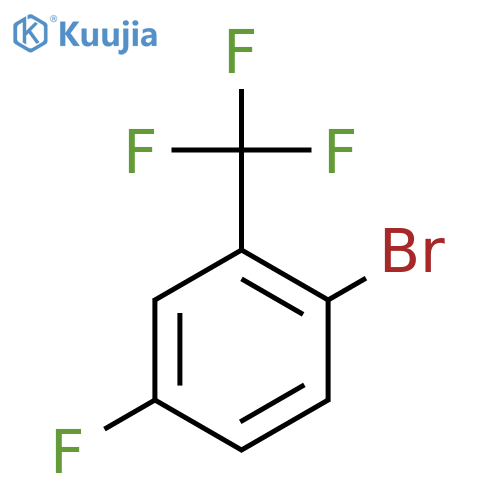

40161-55-5 structure

商品名:1-bromo-4-fluoro-2-(trifluoromethyl)benzene

1-bromo-4-fluoro-2-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 2-bromo-5-fluorobenzotrifluoride

- 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene

- 4-Fluoro-2-(trifluoromethyl)bromobenzene

- 1-BROMO-2-(TRIFLUOROMETHYL)-4-FLUOROBENZENE

- C7H3BrF4

- 2-Bromo-α,α,α,5-tetrafluorotoluene

- BENZENE, 1-BROMO-4-FLUORO-2-(TRIFLUOROMETHYL)-

- 2-Bromo-alpha,alpha,alpha,5-tetrafluorotoluene

- 2-bromo-5-fluoro benzotrifluoride

- PubChem1643

- PubChem1637

- 2-bromo-5-fluorobenzo trifluoride

- 2-bromo-5-fluoro-benzotrifluoride

- BCP24572

- AC-6881

- SCHEMBL624437

- bromo-4-fluoro-2-(trifluoromethyl)benzene

- PB48079

- DTXSID20334516

- 40161-55-5

- EN300-188684

- CS-W012759

- MFCD00040937

- 2-Bromo-5-fluorobenzotrifluoride, 97%

- FT-0611484

- SY013796

- BP-10501

- PS-7547

- AM20060282

- B2800

- AKOS005254951

- A6714

- 1-bromo-4-fluoro-2-trifluoromethylbenzene

- P17589

- 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene #

- 2-Bromo-5-fluorobenzotrifluoride,98%

- DTXCID30285606

- 4-Fluoro-2-(trifluoromethyl)bromobenzene; 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene

- 1-bromo-4-fluoro-2-(trifluoromethyl)benzene

-

- MDL: MFCD00040937

- インチ: 1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H

- InChIKey: AIDVAZGOACECLJ-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1C(F)(F)F)F

- BRN: 2643544

計算された属性

- せいみつぶんしりょう: 241.93500

- どういたいしつりょう: 241.935

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1.695 g/mL at 25 °C(lit.)

- ゆうかいてん: No data available

- ふってん: 143°C(lit.)

- フラッシュポイント: 華氏温度:145.4°f

摂氏度:63°c - 屈折率: n20/D 1.465(lit.)

- PSA: 0.00000

- LogP: 3.60700

- ようかいせい: 未確定

1-bromo-4-fluoro-2-(trifluoromethyl)benzene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H312,H332,H315,H319,H335

-

警告文:

P280H,P305

P351

P338,P337

P313 - WGKドイツ:3

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S26-S36

-

危険物標識:

- セキュリティ用語:S26;S36

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

1-bromo-4-fluoro-2-(trifluoromethyl)benzene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

1-bromo-4-fluoro-2-(trifluoromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96154-100G |

1-bromo-4-fluoro-2-(trifluoromethyl)benzene |

40161-55-5 | 97% | 100g |

¥ 125.00 | 2023-04-13 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2800-25G |

2-Bromo-5-fluorobenzotrifluoride |

40161-55-5 | >97.0%(GC) | 25g |

¥290.00 | 2024-04-16 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120154-500g |

1-bromo-4-fluoro-2-(trifluoromethyl)benzene |

40161-55-5 | 97% | 500g |

¥720.90 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96154-250G |

1-bromo-4-fluoro-2-(trifluoromethyl)benzene |

40161-55-5 | 97% | 250g |

¥ 303.00 | 2023-04-13 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120154-1g |

1-bromo-4-fluoro-2-(trifluoromethyl)benzene |

40161-55-5 | 97% | 1g |

¥29.90 | 2023-09-04 | |

| Apollo Scientific | PC1421-500g |

2-Bromo-5-fluorobenzotrifluoride |

40161-55-5 | 97% | 500g |

£123.00 | 2025-02-19 | |

| TRC | B685778-5g |

1-Bromo-4-fluoro-2-(trifluoromethyl)benzene |

40161-55-5 | 5g |

$ 98.00 | 2023-04-18 | ||

| TRC | B685778-2.5g |

1-Bromo-4-fluoro-2-(trifluoromethyl)benzene |

40161-55-5 | 2.5g |

$ 87.00 | 2023-04-18 | ||

| Oakwood | 004213-1g |

2-Bromo-5-fluorobenzotrifluoride |

40161-55-5 | 97% | 1g |

$10.00 | 2024-07-19 | |

| eNovation Chemicals LLC | D690668-500g |

2-Bromo-5-fluorobenzotrifluoride |

40161-55-5 | >97% | 500g |

$170 | 2024-07-20 |

1-bromo-4-fluoro-2-(trifluoromethyl)benzene サプライヤー

atkchemica

ゴールドメンバー

(CAS:40161-55-5)1-bromo-4-fluoro-2-(trifluoromethyl)benzene

注文番号:CL13125

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:34

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:40161-55-5)2-溴-5-氟三氟甲苯

注文番号:LE2885335

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:42

価格 ($):discuss personally

1-bromo-4-fluoro-2-(trifluoromethyl)benzene 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

40161-55-5 (1-bromo-4-fluoro-2-(trifluoromethyl)benzene) 関連製品

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:40161-55-5)2-Bromo-5-fluorobenzotrifluoride

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:40161-55-5)1-bromo-4-fluoro-2-(trifluoromethyl)benzene

清らかである:99%

はかる:1kg

価格 ($):238.0